5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex aromatic structure with multiple bromine and methyl substituents, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, including bromination, sulfonation, and coupling reactions. A common synthetic route may include:
Coupling Reaction: The final step involves coupling the sulfonamide with another brominated aromatic compound under basic conditions, typically using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Coupling Reactions: The aromatic rings can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Aromatics: Products with various functional groups replacing the bromine atoms.
Sulfoxides and Sulfones: Products of oxidation reactions.
Amines and Thiols: Products of reduction reactions.
Scientific Research Applications
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential antimicrobial and anticancer agents.
Biological Studies: Employed in studies to understand the interaction of sulfonamides with biological targets such as enzymes and receptors.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide involves its interaction with biological targets, often through the inhibition of enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. The bromine atoms and methyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
- 5-bromo-2-nitropyridine
- 5-bromo-N-(4-bromo-2-methylphenyl)furan-2-carboxamide
Uniqueness
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific combination of bromine and methyl substituents, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-(4-bromo-2-methylphenyl)-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2NO2S/c1-9-6-11(3)15(8-13(9)17)21(19,20)18-14-5-4-12(16)7-10(14)2/h4-8,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEVTQPMPYVQGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C=C(C=C2)Br)C)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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